molecular formula C6H14ClNO2S B1378606 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1461707-48-1

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B1378606
CAS No.: 1461707-48-1
M. Wt: 199.7 g/mol
InChI Key: KKBCYHLKKWKUES-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other compounds .

Scientific Research Applications

Synthesis of Polyfunctional Fused Heterocyclic Compounds

Researchers have developed methods to synthesize polyfunctional fused heterocyclic compounds using 2-dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione derivatives, reacting with heterocyclic amines in boiling conditions to afford substitution products which cyclize to form new heterocyclic compounds. This demonstrates the compound's utility in creating structurally diverse heterocycles with potential chemical and biological applications (Hassaneen et al., 2003).

Development of GnRH Receptor Antagonists

In the realm of medicinal chemistry, derivatives of thieno[2,3-d]pyrimidine-2,4-diones, incorporating 2-(2-pyridyl)ethyl groups on their 5-aminomethyl functionality, have been identified as potent human GnRH receptor antagonists, suggesting their potential use in treating reproductive diseases. This highlights the therapeutic potential of derivatives in receptor-binding activity leading to new treatments (Guo et al., 2003).

Antibacterial and Antimicrobial Applications

Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones synthesized using a wide range of heterocyclic models derived from drug-like molecules have shown significant antibacterial activity, with compounds bearing pyridine or piperazine moieties displaying good to excellent antibacterial activity. This underlines the compound's utility in developing new antibacterial agents with diverse biological activities (Mohanty et al., 2015).

Synthesis of Metal Complexes

The synthesis and characterization of metal complexes with cobalt(II) and nickel(II) ions using a Mannich base derived from 2-(dimethylaminomethyl)isoindoline-1,3-dione have been reported. These complexes possess significant antimicrobial activity, comparable to standard drugs, showcasing the role of such compounds in developing metal-based antimicrobial agents (Sabastiyan & Suvaikin, 2012).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The interactions between this compound and these enzymes can lead to the modulation of enzyme activity, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, this compound can interact with DNA and RNA, resulting in changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and redox reactions. This compound interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in these pathways . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is facilitated by targeting signals and post-translational modifications, which direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

(1,1-dioxothian-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-5-6-3-1-2-4-10(6,8)9;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCYHLKKWKUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-48-1
Record name 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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